molecular formula C10H11ClO B13330631 1-(3-Chloro-2-methylphenyl)propan-2-one

1-(3-Chloro-2-methylphenyl)propan-2-one

Cat. No.: B13330631
M. Wt: 182.64 g/mol
InChI Key: JNDYRSCZWBBGJU-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)propan-2-one is a substituted propan-2-one derivative featuring a 3-chloro-2-methylphenyl group attached to the ketone backbone. Such compounds are typically intermediates in organic synthesis, pharmaceuticals, or materials science. The chloro and methyl substituents on the aromatic ring influence electronic and steric properties, affecting reactivity and applications .

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)propan-2-one

InChI

InChI=1S/C10H11ClO/c1-7(12)6-9-4-3-5-10(11)8(9)2/h3-5H,6H2,1-2H3

InChI Key

JNDYRSCZWBBGJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)CC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-2-methylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-2-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Post-reaction purification steps, including distillation and recrystallization, are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-methylphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in nucleophilic substitution reactions, where it forms covalent bonds with nucleophiles. Additionally, its carbonyl group can participate in various redox reactions, influencing metabolic pathways and enzyme activities .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key physicochemical parameters of 1-(3-Chloro-2-methylphenyl)propan-2-one with structurally related propan-2-one derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) Key Substituents
This compound C₁₀H₁₁ClO 182.65 (calculated) 3-Cl, 2-CH₃ (phenyl)
1-Chloro-3-(3-chlorophenyl)propan-2-one C₉H₈Cl₂O 203.07 1.275 90–93 (0.22–0.25 Torr) 3-Cl (phenyl), 1-Cl (chain)
1-(3-Methylphenyl)propan-2-one C₁₀H₁₂O 148.20 3-CH₃ (phenyl)
1-(3-(Methylthio)phenyl)propan-2-one C₁₀H₁₂OS 180.27 3-SCH₃ (phenyl)

Key Observations :

  • Halogen vs. Alkyl Substituents: Chlorine substituents increase molar mass and density compared to methyl or methylthio groups. For example, 1-chloro-3-(3-chlorophenyl)propan-2-one has a density of 1.275 g/cm³, higher than non-halogenated analogs .
  • Substituent Position : The meta (3-) position of substituents on the phenyl ring is common in the listed analogs, likely due to synthetic accessibility and stability.

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups (Cl) : Increase electrophilicity of the ketone, facilitating nucleophilic additions (e.g., Grignard reactions).
  • Electron-Donating Groups (CH₃, SCH₃) : Enhance aromatic ring stability but reduce ketone reactivity.
  • Steric Effects : The 2-methyl group in this compound may hinder reactions at the ortho position, directing reactivity to the meta or para sites.

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